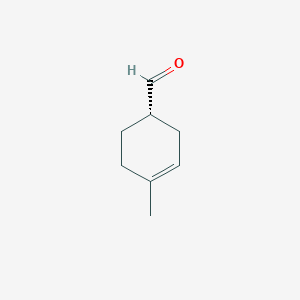
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde, also known as MCHCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MCHCA is a chiral aldehyde that can be synthesized through various methods, including the oxidation of 4-methylcyclohex-3-ene-1-ol.
Wissenschaftliche Forschungsanwendungen
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be used as a chiral building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can also be used as a ligand in asymmetric catalysis, which is an important tool in organic synthesis.
Wirkmechanismus
The mechanism of action of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde is not well understood. However, studies have suggested that (1S)-4-methylcyclohex-3-ene-1-carbaldehyde may act as a nucleophile in some reactions, such as the Michael addition and the Mannich reaction. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can also form stable complexes with metal ions, such as copper and palladium, which can be used in catalytic reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde. However, studies have suggested that (1S)-4-methylcyclohex-3-ene-1-carbaldehyde may have antioxidant and anti-inflammatory properties. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde has several advantages for lab experiments, including its high selectivity and yield in synthesis, its stability under various conditions, and its potential applications in asymmetric catalysis. However, (1S)-4-methylcyclohex-3-ene-1-carbaldehyde also has some limitations, including its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on (1S)-4-methylcyclohex-3-ene-1-carbaldehyde. One direction is to study the mechanism of action of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde in more detail, particularly its interactions with metal ions and other nucleophiles. Another direction is to explore the potential applications of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde in materials science, such as the synthesis of chiral polymers and nanoparticles. Additionally, more research is needed to understand the biochemical and physiological effects of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde, particularly its potential as an antioxidant and anti-inflammatory agent.
Synthesemethoden
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be synthesized through the oxidation of 4-methylcyclohex-3-ene-1-ol using various oxidizing agents, such as potassium permanganate, sodium hypochlorite, and chromium trioxide. The reaction can be carried out under different conditions, including acidic, basic, or neutral environments. The yield and selectivity of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be affected by the reaction conditions and the choice of oxidizing agent.
Eigenschaften
CAS-Nummer |
155156-87-9 |
|---|---|
Produktname |
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde |
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,6,8H,3-5H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
YPHGCKOZJCGDTF-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=CC[C@H](CC1)C=O |
SMILES |
CC1=CCC(CC1)C=O |
Kanonische SMILES |
CC1=CCC(CC1)C=O |
Synonyme |
3-Cyclohexene-1-carboxaldehyde, 4-methyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



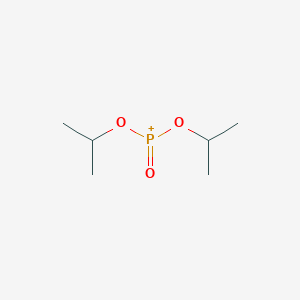
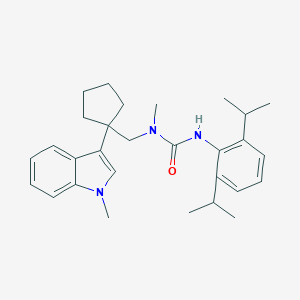
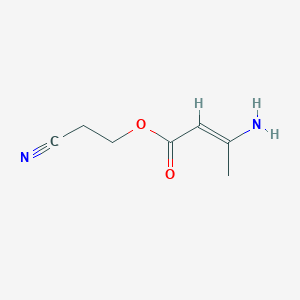
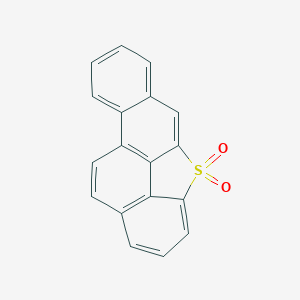
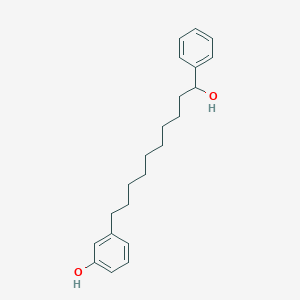
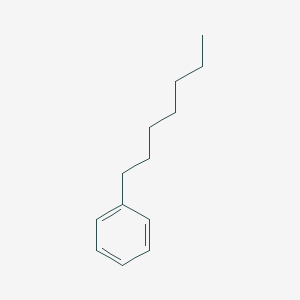
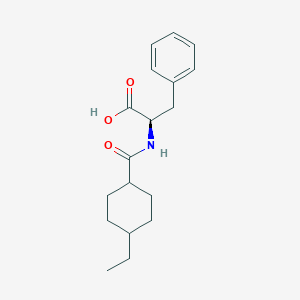
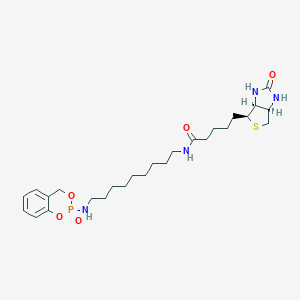
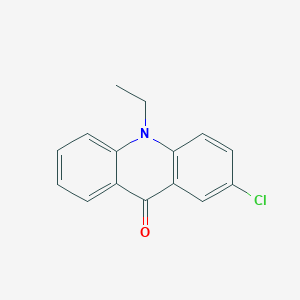
![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)
![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)
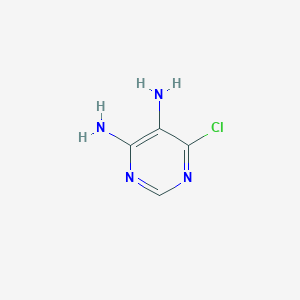
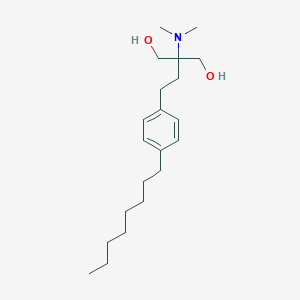
![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)